molecular formula C5H5N5O B157198 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one CAS No. 128850-54-4

4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

カタログ番号: B157198
CAS番号: 128850-54-4
分子量: 151.13 g/mol
InChIキー: NNFLJNVOEIKGIZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is a bicyclic heterocyclic compound comprising a pyrazole ring fused with a pyrimidinone core. The amino group at position 4 and the lactam oxygen at position 3 define its structural identity (Figure 1). This scaffold has garnered attention due to its versatility in medicinal chemistry, particularly as a precursor for kinase inhibitors and purine analogs.

Synthesis: The compound is synthesized via phase-transfer glycosylation using 4-amino-1H-pyrazolo[3,4-d]pyrimidine and deoxyribofuranosyl derivatives under alkaline conditions . Alternative routes include nucleophilic substitutions, such as the Mitsunobu reaction for functionalizing the pyrazole nitrogen (e.g., in ZYBT1 synthesis) .

特性

IUPAC Name

4-amino-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-3-2-4(8-1-7-3)9-10-5(2)11/h1H,(H4,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFLJNVOEIKGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)NNC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Isolation and Characterization of Isomers

Post-glycosylation, the isomers are separated via column chromatography. Deprotection of the benzoyl groups using methanolic ammonia affords 4-amino-3-hydroxy-1-β-D-ribofuranosylpyrazolo[3,4-d]pyrimidine (26 ) and 4-amino-2-β-D-ribofuranosylpyrazolo[3,4-d]pyrimidin-3(7H)-one (27 ). Single-crystal X-ray diffraction confirmed the structures of 26 and 27 , with 26 exhibiting a ribose moiety at N-1 and 27 at N-2.

Limitations and Modifications

While this method achieves regioselective glycosylation, the yield of 11 remains moderate (45–55%) due to competing side reactions. Subsequent studies optimized the reaction by substituting boron trifluoride with trimethylsilyl triflate, improving yields to 65%.

Formamide-Mediated Cyclization

A direct route to this compound involves cyclizing 5-amino-3-methylthio-1-(4'-nitrophenyl)pyrazol-4-carbonitrile (1 ) with formamide in acetic anhydride.

Reaction Mechanism and Conditions

Heating 1 with formamide at 120°C for 6 hours induces cyclodehydration, forming the pyrazolo[3,4-d]pyrimidine core. The methylthio group at position 3 is retained, while the nitrile group undergoes hydrolysis to an amine. Acetic anhydride acts as both a solvent and dehydrating agent, facilitating imine formation and subsequent ring closure.

Spectral Confirmation

The product exhibits distinct spectral features:

  • IR : Absence of ν(C≡N) at 2,220 cm⁻¹ and presence of ν(NH₂) at 3,417 cm⁻¹.

  • ¹H NMR : A singlet at δ 8.69 ppm corresponding to the pyrimidine proton.

PropertyValue
Yield53%
Melting Point265–267°C
Molecular FormulaC₁₂H₉N₅O₃S

One-Flask Vilsmeier-Heterocyclization Approach

A novel one-flask synthesis was developed using 5-aminopyrazoles, leveraging sequential Vilsmeier amidination and heterocyclization. Although demonstrated for 1,3-diphenyl derivatives, this method is adaptable to unsubstituted analogs.

Reaction Sequence

  • Vilsmeier Amidination : Treatment of 5-aminopyrazole with PBr₃ in DMF generates a formamidine intermediate.

  • Heterocyclization : Addition of hexamethyldisilazane promotes ring closure via nucleophilic attack, forming the pyrazolo[3,4-d]pyrimidine skeleton.

Optimization and Yield

Using DMF/PBr₃ and hexamethyldisilazane at 70–80°C, the reaction achieves 91% yield for model compounds. Adapting this to synthesize 11 would require substituting the 5-aminopyrazole starting material with an unsubstituted variant.

Alternative Pathways: Formic Acid and Carbon Disulfide

Formic Acid Cyclization

Reacting 1 with formic acid under reflux produces 1H-pyrazolo[3,4-d]pyrimidin-2-one derivatives. While this primarily yields 3-hydroxy analogs, adjusting stoichiometry to favor amine retention can direct synthesis toward 11 .

Carbon Disulfide-Mediated Rearrangement

Treatment of 1 with carbon disulfide in pyridine forms 6-imino-1,3-thiazine-2(1H)-thione (5 ), which rearranges to pyrimidine dithiones under basic conditions. Although indirect, this pathway highlights the versatility of pyrazole intermediates in accessing fused pyrimidines.

Comparative Analysis of Methods

MethodYield (%)Key AdvantageLimitation
High-Temperature Glycosylation55Regioselective glycosylationModerate yield, complex purification
Formamide Cyclization53Direct, single-stepRequires harsh conditions
One-Flask Synthesis91*High efficiency, scalableRequires adapted starting material
Formic Acid Route48Simple reagentsLow selectivity

*Reported for model compounds; theoretical for 11 .

Structural Characterization and Validation

X-Ray Crystallography

Single-crystal analysis of 26 and 27 confirmed the planar pyrazolo[3,4-d]pyrimidine core and ribose conformation. Bond lengths and angles align with density functional theory (DFT) calculations, validating the synthetic approach.

Spectroscopic Consistency

  • Mass Spectrometry : Molecular ion peaks at m/z 303 (C₁₂H₉N₅O₃S) confirm the target molecular weight.

  • ¹³C NMR : Distinct signals at δ 158.3 ppm (C-NH₂) and δ 161.8 ppm (C=O) underscore electronic delocalization .

化学反応の分析

Types of Reactions

4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolopyrimidine oxides, while reduction can produce dihydropyrazolopyrimidines. Substitution reactions can lead to a variety of derivatives with different functional groups.

科学的研究の応用

4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one has several scientific research applications:

作用機序

The mechanism of action of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinases (CDKs) by binding to the active site and preventing the phosphorylation of target proteins . This inhibition disrupts the cell cycle and induces apoptosis in cancer cells. The compound’s ability to form hydrogen bonds with key amino acids in the active site is crucial for its inhibitory activity .

類似化合物との比較

Structural Analogs with Substituent Variations

Modifications at positions 1, 3, 4, and 6 significantly alter physicochemical and biological properties. Key examples include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Bioactivity Reference
4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one H at N1, NH2 at C4, =O at C3 164.13 Precursor for glycosylation
A4 () 3-(2-Hydroxyphenyl), =O at C4 242.23 Anticancer evaluation pending
A5 () 3-(2-Hydroxyphenyl), 6-Me, =O at C4 256.26 Enhanced lipophilicity vs. parent
Adavosertib () Allyl at N2, pyridinyl at N1 550.60 Wee1 kinase inhibitor (IC50: <10 nM)

Key Observations :

  • Adavosertib : Bulky N1/N2 substituents enhance kinase selectivity but reduce solubility .
Fused Ring Variations

Replacing the pyrazole ring with other heterocycles alters electronic properties and bioactivity:

Compound Type Core Structure Pharmacological Activity Example (Reference)
Thiazolo[3,2-a]pyrimidin-3(2H)-one Thiazole fused to pyrimidinone Antihypertensive, anticancer Keshari et al. derivatives
Oxazolo[3,2-a]pyrimidin-3(2H)-one Oxazole fused to pyrimidinone Antihypertensive Pilot trial compounds
Pyrido[3,4-d]pyrimidin-4(3H)-one Pyridine fused to pyrimidinone BTK inhibition (e.g., compound 52e)

Key Observations :

  • Thiazolo/Oxazo Derivatives : The sulfur or oxygen atom in the fused ring modulates electron distribution, affecting receptor binding .
  • Pyrido Derivatives : Expanded aromatic systems enhance π-π stacking in kinase active sites (e.g., BTK inhibitors) .
Physicochemical Properties

Melting points and solubility vary with substituents:

Compound Melting Point (°C) Solubility (LogP) Reference
This compound Not reported ~0.5 (predicted)
7c () 120–122 3.1 (calculated)
19 () 198–200 2.8 (measured)
Adavosertib Not reported 2.1 (experimental)

Key Observations :

  • Bulky aryl groups (e.g., in 19 ) increase melting points due to enhanced crystallinity .
  • Lipophilic substituents (e.g., allyl in Adavosertib) lower solubility, necessitating formulation optimization .

Key Observations :

  • Adavosertib : The acrylamide group enables covalent binding to Cys481 in Wee1, enhancing potency .
  • Thiazolo Derivatives : C-2 methylene modifications improve antihypertensive efficacy via vasodilation .

生物活性

4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is a heterocyclic compound belonging to the pyrazolopyrimidine class, which is recognized for its diverse biological activities. This compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of various enzymes and receptors involved in cancer and other diseases.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H5_5N5_5O. Its structure features a fused pyrazole and pyrimidine ring, with an amino group at the 4-position and a carbonyl group at the 3-position. These functional groups contribute to its unique reactivity and biological activity.

Target Enzymes

The primary target of this compound is Janus kinase 2 (JAK2), a key player in the JAK-STAT signaling pathway, which regulates various cellular processes including growth and immune response. Inhibition of JAK2 by this compound leads to significant downstream effects such as tumor growth suppression and modulation of immune responses. The compound exhibits strong selectivity towards JAK2 with IC50_{50} values in the nanomolar range .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives:

  • EGFR Inhibition : Compounds derived from this scaffold have been synthesized to act as epidermal growth factor receptor inhibitors (EGFRIs). One notable derivative showed IC50_{50} values of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M, indicating potent anti-proliferative activity against cancer cell lines A549 and HCT-116 .
  • DDR1 Inhibition : Another study reported a derivative that inhibited DDR1 kinase activity with an IC50_{50} value of 44 nM, demonstrating significant anti-proliferative effects in DDR1-overexpressing cancer cell lines .

Other Biological Activities

This compound has also been explored for its antiviral properties. Research indicates that certain derivatives exhibit low micromolar antiviral activity against Zika virus, showcasing the versatility of this compound in targeting various biological pathways .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

  • Case Study 1: EGFR Inhibitors : A series of synthesized derivatives were tested for their ability to inhibit EGFR. The most promising compound demonstrated significant anti-proliferative effects and induced apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly .
  • Case Study 2: DDR1 Targeting : The derivative evaluated for DDR1 inhibition showed promising results in reducing cell proliferation in tumor models, indicating its potential as a therapeutic agent against cancers characterized by DDR1 overexpression .

Comparative Analysis

A comparison of this compound with other related compounds highlights its unique properties:

Compound NameStructure FeaturesUnique Properties
4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-oneChlorine substituent at the 4-positionEnhanced activity against specific kinases
5-Amino-1H-pyrazolo[3,4-d]pyrimidin-6-oneAmino group at the 5-positionPotential use as an anti-inflammatory agent
7-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-oneMethyl substituent at the 7-positionIncreased lipophilicity may enhance bioavailability

These comparisons underscore how structural modifications can influence biological activity while retaining the core pyrazolo[3,4-d]pyrimidine framework.

Q & A

Basic: What are the established synthetic routes for 4-amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, and how can reaction conditions be optimized for high yield?

Methodological Answer:
The synthesis typically involves cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile derivatives with urea or thiourea under reflux conditions. For example:

  • Step 1: React 5-amino-1H-pyrazole-4-carbonitrile with urea in ethanol at 80°C for 6–8 hours to form this compound .
  • Step 2: Use thiourea in pyridine under reflux to introduce sulfur-containing substituents .
    Optimization Tips:
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalysis: Add catalytic p-toluenesulfonic acid (p-TSA) to accelerate cyclization.
  • Purification: Recrystallize from ethanol or acetonitrile to achieve ≥95% purity .

Advanced: How can substituents at the 1-, 3-, and 6-positions of the pyrazolo[3,4-d]pyrimidine core be strategically modified to enhance kinase inhibitory activity?

Methodological Answer:

  • Position 1: Introduce aryl or heteroaryl groups (e.g., 6-(2-hydroxypropan-2-yl)pyridin-2-yl) to improve solubility and target binding. This modification is critical for WEE1 kinase inhibitors like Adavosertib .
  • Position 3: Replace the amino group with alkyl or aryl urea derivatives to modulate hydrogen-bonding interactions with ATP-binding pockets .
  • Position 6: Substitute with 4-(4-methylpiperazin-1-yl)phenylamino to enhance selectivity for tyrosine kinases (e.g., BTK inhibitors) .
    Validation: Use molecular docking studies (e.g., AutoDock Vina) to predict binding affinity changes after substitution .

Advanced: How should researchers resolve contradictions in reported IC50 values for pyrazolo[3,4-d]pyrimidine derivatives across different kinase assays?

Methodological Answer:

  • Assay Conditions: Standardize buffer pH (7.4–7.6), ATP concentration (1–10 µM), and incubation time (60–90 min). Variations in these parameters significantly affect IC50 .
  • Compound Stability: Perform LC-MS analysis to confirm compound integrity during assays. Degradation products (e.g., hydrolyzed acrylamide groups) may skew results .
  • Cellular vs. Enzymatic Assays: Compare data from cell-based proliferation assays (e.g., MTT) with enzymatic kinase inhibition studies to identify off-target effects .

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound derivatives?

Methodological Answer:

  • 1H/13C NMR: Confirm regiochemistry using characteristic shifts:
    • Pyrazole protons: δ 8.3–8.5 ppm (singlet, 1H).
    • Amino groups: δ 6.9–7.2 ppm (broad singlet, 2H) .
  • IR Spectroscopy: Detect carbonyl (C=O) stretches at 1680 cm⁻¹ and NH stretches at 3300–3460 cm⁻¹ .
  • X-ray Crystallography: Resolve ambiguous stereochemistry. For example, the crystal structure of a derivative (C11H15N5) confirmed the planarity of the pyrimidine ring and intramolecular hydrogen bonds .

Advanced: What in vitro and in vivo models are recommended for evaluating the antitumor efficacy of pyrazolo[3,4-d]pyrimidine-based compounds?

Methodological Answer:

  • In Vitro:
    • Kinase Inhibition: Use ADP-Glo™ kinase assays for BTK, EGFR, or WEE1 .
    • Cell Proliferation: Test against cancer cell lines (e.g., HCT-116, MCF-7) using the SRB assay .
  • In Vivo:
    • Xenograft Models: Administer compounds orally (10–50 mg/kg/day) in nude mice with BTK-dependent tumors (e.g., RA synovium models) .
    • Pharmacokinetics: Monitor plasma half-life (t1/2) and bioavailability via LC-MS/MS. Derivatives with logP <3 show improved absorption .

Advanced: How can computational methods guide the design of pyrazolo[3,4-d]pyrimidine derivatives with reduced toxicity?

Methodological Answer:

  • ADMET Prediction: Use QikProp or SwissADME to predict blood-brain barrier permeability (BBB <0.1) and hERG inhibition (IC50 >10 µM) .
  • Toxicity Profiling: Run Derek Nexus to identify structural alerts (e.g., reactive acrylamides). Replace Michael acceptors with non-covalent warheads (e.g., chloroethyl groups) to mitigate off-target effects .

Basic: What are common pitfalls in the purification of pyrazolo[3,4-d]pyrimidine derivatives, and how can they be avoided?

Methodological Answer:

  • Pitfall 1: Low yield due to incomplete cyclization.
    • Solution: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:1) and extend reflux time if needed .
  • Pitfall 2: Co-elution of regioisomers during column chromatography.
    • Solution: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-resolution separation .

Advanced: How can researchers leverage structure-activity relationship (SAR) data to prioritize derivatives for preclinical development?

Methodological Answer:

  • SAR Analysis: Correlate substituent electronegativity (Hammett σ values) with kinase inhibition potency. Electron-withdrawing groups at position 3 enhance BTK affinity .
  • Cluster Analysis: Group derivatives by scaffold similarity (e.g., Tanimoto coefficient >0.85) to identify lead compounds with balanced potency and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
Reactant of Route 2
4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。